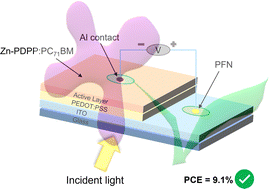Aza-benzannulated-perylenebisimide-porphyrin dyad as an intensely absorbing donor in bulk-heterojunction organic solar cells†
Materials Advances Pub Date: 2023-10-31 DOI: 10.1039/D3MA00610G
Abstract
Porphyrins (PORPs) have demonstrated excellent photovoltaic performances in organic solar cells when applied in combination with suitable acceptors in molecular donor–acceptor (D–A) dyads. Perylenebisimides (PBIs) have emerged as important non-fullerene acceptors, and various derivatives of PBIs have been incorporated in D–A motifs as acceptors. In this work, we describe the design and photovoltaic performance of a novel N-benzannulated perylenebisimide-porphyrin dyad and its Zn(II) complex. Single-crystal X-ray diffraction (SCXRD) structures show a non-coplanar arrangement between the individual chromophores in the freebase dyad. The PBI and PORP chromophoric units show head-to-tail intermolecular π–π stacking interactions with a D–A distance of 3.4 Å. Solution-processed bulk heterojunction (BHJ) organic solar cells were fabricated using each of the two synthesized molecules as donors with PC71BM as the acceptor. The power conversion efficiencies (PCEs) for PDPP and Zn-PDPP were 7.25% and 9.10%, respectively, and they possess significant electron and hole mobilities.


Recommended Literature
- [1] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [2] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [3] New-fangled sources of cellulose extraction: comparative study of the effectiveness of Cissus latifolia and Ficus benghalensis cellulose as a filler
- [4] The single-crystal Raman spectrum of rhombic sulphur
- [5] Convergent total synthesis of corallocin A†
- [6] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [7] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†
- [8] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [9] Copper-promoted oxidative-fluorination of arylphosphine under mild conditions†
- [10] Inside back cover

Journal Name:Materials Advances
Research Products
-
CAS no.: 1115-82-8
-
CAS no.: 1733-55-7
-
CAS no.: 169555-93-5









